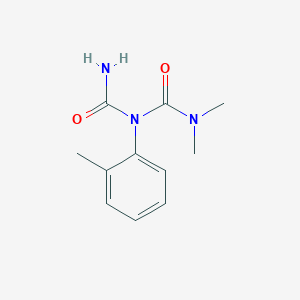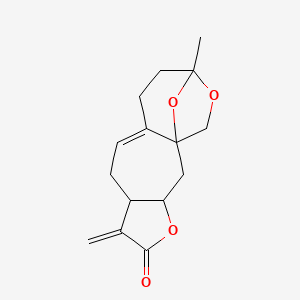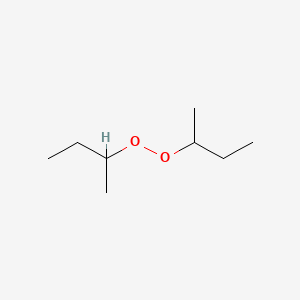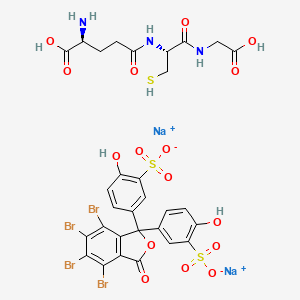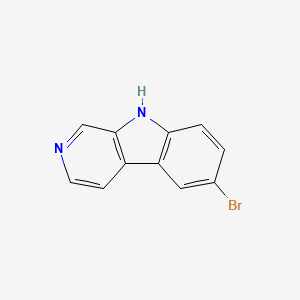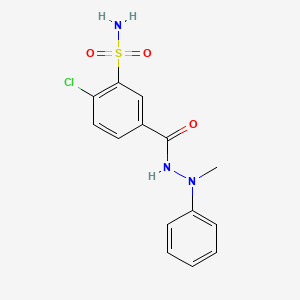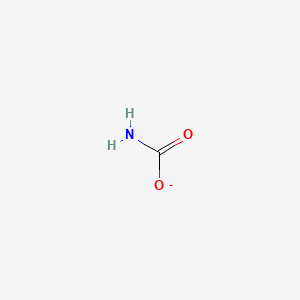
Carbamate
概要
説明
Carbamate is an amino-acid anion. It is a conjugate base of a carbamic acid.
科学的研究の応用
Carbamate in Drug Design and Medicinal Chemistry
Carbamates are crucial in drug design, playing a significant role in the interactions between drugs and their targets. Their presence in many approved drugs and prodrugs has led to increased use in medicinal chemistry. Carbamates are specifically designed to interact with drug targets through their carbamate moiety, highlighting their importance in this field (Ghosh & Brindisi, 2015).
Carbamate Insecticides and Agricultural Applications
Carbamates, especially propoxur, are widely used in agriculture and public health programs. They serve as potent insecticides, with their toxicological effects being a subject of scientific study. The research on carbamate insecticides like propoxur involves understanding their impact on living organisms at various dose levels, which is critical for preventing adverse health effects (Liang, Wang, Long, & Wu, 2012).
Carbamates in Environmental Degradation and Biodegradation
The widespread use of carbamates has raised environmental concerns due to their toxicity. Microbial technology offers a potential eco-friendly solution for carbamate degradation in contaminated environments. Studies focus on the metabolic activities of microorganisms capable of degrading carbamates, providing insights into microbial strains, metabolic pathways, molecular mechanisms, and the genetic basis of degradation (Mishra, Pang, Zhang, Lin, Bhatt, & Chen, 2021).
Impact of Carbamates on Male Reproductive System
Research has shown that carbamates, known as acetylcholinesterase inhibitors, can adversely affect male fertility and cause reproductive dysfunctions. These studies highlight the role of carbamates in disrupting the male endocrine system and their impact on steroidogenesis and spermatogenesis (Moreira, Silva, Carrageta, Alves, Seco-Rovira, Oliveira, & Pereira, 2022).
特性
CAS番号 |
302-11-4 |
|---|---|
製品名 |
Carbamate |
分子式 |
CH2NO2- |
分子量 |
60.032 g/mol |
IUPAC名 |
carbamate |
InChI |
InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)/p-1 |
InChIキー |
KXDHJXZQYSOELW-UHFFFAOYSA-M |
SMILES |
C(=O)(N)[O-] |
正規SMILES |
C(=O)(N)[O-] |
その他のCAS番号 |
302-11-4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

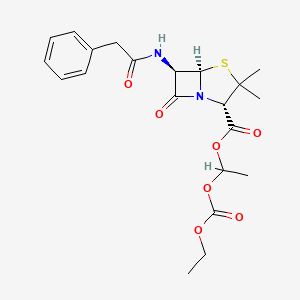
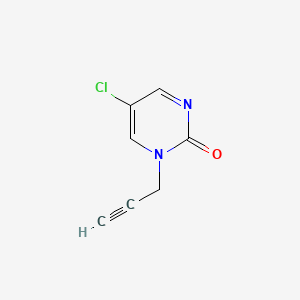
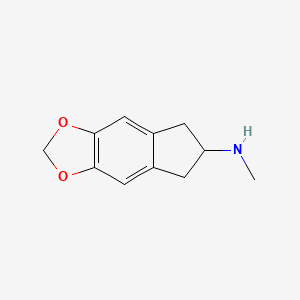
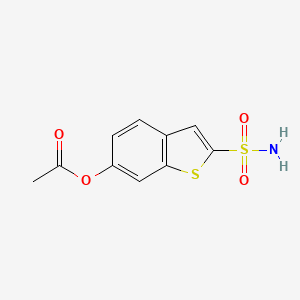
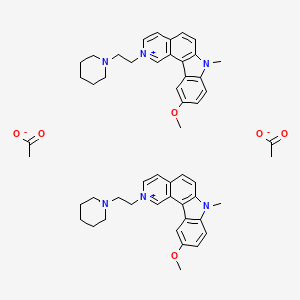
![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)
